N-(4-bromophenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Overview
Description
N-(4-bromophenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H21BrN2O3 and its molecular weight is 441.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.07356 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
- The study on the synthesis of N-benzothiazol-2-yl-amides through copper-catalyzed intramolecular cyclization demonstrates the utility of bromophenyl compounds in constructing heterocyclic frameworks, a process that could be applied to synthesize derivatives of the compound (Wang et al., 2008).
- Research on 4-Bromo-N-(di-R-carbamothioyl)benzamide ligands and their metal complexes highlights the potential of bromophenyl benzamides in coordination chemistry, suggesting applications in catalysis or materials science (Binzet et al., 2009).
Medicinal Chemistry and Drug Design
- The discovery of histone deacetylase (HDAC) inhibitors, such as MGCD0103, showcases the therapeutic potential of benzamide derivatives in cancer treatment. This underscores the relevance of exploring N-(4-bromophenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide for similar biological activities (Zhou et al., 2008).
- Studies on the antipathogenic activity of thiourea derivatives, including those with bromophenyl substituents, reveal the potential for designing new antimicrobial agents. This suggests that the compound could be evaluated for antibacterial or antifungal properties (Limban et al., 2011).
Pharmacokinetics and Drug Metabolism
- Research on the metabolism and disposition of SB-649868, an orexin receptor antagonist, provides insights into the pharmacokinetic properties of benzamide derivatives. Understanding the metabolic pathways and elimination of similar compounds can inform drug development strategies (Renzulli et al., 2011).
Conformational Studies and Molecular Design
- Conformationally restricted analogues of remoxipride, including benzamide derivatives, have been synthesized to explore their affinity for the dopamine D-2 receptor. This highlights the importance of molecular design in enhancing biological activity, a principle that could be applied to the compound of interest (Norman et al., 1993).
Properties
IUPAC Name |
N-(4-bromophenyl)-4-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3/c1-13-2-11-18-19(12-13)22(28)25(21(18)27)17-9-3-14(4-10-17)20(26)24-16-7-5-15(23)6-8-16/h3-10,13,18-19H,2,11-12H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFAMYRPYYQBOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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